3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
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Overview
Description
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that features a unique structure combining a pyrazole ring with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves the reaction of appropriate pyrazole derivatives with brominating agents under controlled conditions. One common method includes the bromination of 7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[5,1-b][1,3]oxazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exerts its effects involves its interaction with specific molecular targets. The bromine atom plays a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to fit into binding pockets with high specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: Lacks the bromine atom, affecting its ability to participate in substitution reactions.
Uniqueness
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is unique due to the presence of both bromine and dimethyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for targeted synthesis and specific applications in medicinal and materials chemistry.
Properties
IUPAC Name |
3-bromo-7,7-dimethyl-5,6-dihydropyrazolo[5,1-b][1,3]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2)3-4-12-7-6(9)5-10-11(7)8/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMTUBWXROULOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C(C=NN21)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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